molecular formula C19H22O2 B12808731 1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene CAS No. 83303-83-7

1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene

Katalognummer: B12808731
CAS-Nummer: 83303-83-7
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: FSOCMCMBWWBSSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes two methoxy groups and a propenyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzaldehyde with ethylmagnesium bromide, followed by a Wittig reaction to introduce the propenyl group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The propenyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 1-(1-Ethyl-2-(4-methoxyphenyl)ethyl)-4-methoxybenzene.

    Substitution: Formation of 4-methoxy-2-nitrobenzene.

Wissenschaftliche Forschungsanwendungen

1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and propenyl chain play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(1-Ethyl-2-(4-hydroxyphenyl)-2-propenyl)-4-methoxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group on the aromatic ring.

Uniqueness

1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene is unique due to the presence of two methoxy groups, which influence its chemical reactivity and biological activity. The combination of these functional groups with the propenyl chain provides distinct properties that differentiate it from similar compounds.

Eigenschaften

CAS-Nummer

83303-83-7

Molekularformel

C19H22O2

Molekulargewicht

282.4 g/mol

IUPAC-Name

1-methoxy-4-[2-(4-methoxyphenyl)pent-1-en-3-yl]benzene

InChI

InChI=1S/C19H22O2/c1-5-19(16-8-12-18(21-4)13-9-16)14(2)15-6-10-17(20-3)11-7-15/h6-13,19H,2,5H2,1,3-4H3

InChI-Schlüssel

FSOCMCMBWWBSSE-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=C(C=C1)OC)C(=C)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.